Tert-butyl 3-(4-fluorophenyl)morpholine-4-carboxylate
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Overview
Description
Tert-butyl 3-(4-fluorophenyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C15H20FNO3 and a molecular weight of 281.33 g/mol . This compound is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a morpholine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of tert-butyl 3-(4-fluorophenyl)morpholine-4-carboxylate typically involves the reaction of 4-fluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the morpholine ring . The reaction conditions usually involve moderate temperatures and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
Tert-butyl 3-(4-fluorophenyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Scientific Research Applications
Tert-butyl 3-(4-fluorophenyl)morpholine-4-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-fluorophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to certain targets, while the morpholine ring can modulate the compound’s overall pharmacokinetic properties . The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in biological systems .
Comparison with Similar Compounds
Tert-butyl 3-(4-fluorophenyl)morpholine-4-carboxylate can be compared with similar compounds such as:
Tert-butyl 3-(4-chlorophenyl)morpholine-4-carboxylate: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
Tert-butyl 3-(4-bromophenyl)morpholine-4-carboxylate: Contains a bromine atom, leading to different chemical and biological properties compared to the fluorinated compound.
Tert-butyl 3-(4-methylphenyl)morpholine-4-carboxylate: The presence of a methyl group instead of a halogen can significantly alter the compound’s behavior in chemical reactions and biological systems.
These comparisons highlight the unique properties of this compound, particularly its fluorine atom, which can enhance its reactivity and binding affinity in various applications.
Properties
IUPAC Name |
tert-butyl 3-(4-fluorophenyl)morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3/c1-15(2,3)20-14(18)17-8-9-19-10-13(17)11-4-6-12(16)7-5-11/h4-7,13H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJGGRZVJFWBGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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